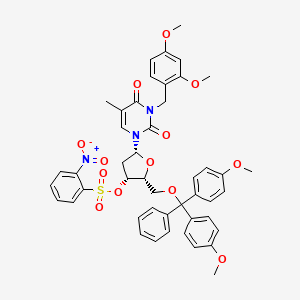

Dimethoxybenzyl-FLT-precursor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethoxybenzyl-FLT-precursor is a versatile chemical compound that has gained significant attention in various fields of scientific research. It is primarily used as a precursor molecule in the synthesis of radiopharmaceuticals, which are crucial for the diagnosis and treatment of cancer. Additionally, it serves as a solubilizing protective group for thiol moieties, enhancing the solubility and stability of precursors in self-assembled monolayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxybenzyl-FLT-precursor involves several steps. One common method includes the use of 3,4-dimethoxybenzaldehyde as a starting material. The process typically involves the following steps:

Formation of 3,4-Dimethoxybenzyl Alcohol: 3,4-dimethoxybenzaldehyde is reduced to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride.

Protection of Thiol Group: The thiol group is protected using the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor.

Cleavage of Protective Group: During monolayer formation, the protective group is cleaved off, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demands of large-scale applications. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethoxybenzyl-FLT-precursor undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as thiols and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid .

Scientific Research Applications

Dimethoxybenzyl-FLT-precursor has diverse applications in scientific research, including:

Chemistry: It is used as a protective group in organic synthesis, facilitating the formation of self-assembled monolayers.

Biology: The compound is used in the synthesis of radiopharmaceuticals for molecular imaging and diagnostic purposes.

Medicine: It plays a crucial role in the development of cancer diagnostics and therapeutics.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethoxybenzyl-FLT-precursor involves its role as a protective group for thiol moieties. The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, which is essential for the formation of self-assembled monolayers. During monolayer formation, the protective group is cleaved off, allowing the thiol moiety to interact with the substrate .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxybenzyl Alcohol: Used as an intermediate in organic synthesis.

3,4-Dimethoxybenzaldehyde: A starting material for the synthesis of Dimethoxybenzyl-FLT-precursor.

3,4-Dimethoxybenzoic Acid: Formed through the oxidation of this compound.

Uniqueness

This compound is unique due to its dual role as a protective group and a precursor for radiopharmaceuticals. Its ability to enhance solubility and stability while being easily cleaved off during monolayer formation makes it highly valuable in various scientific and industrial applications .

Biological Activity

Dimethoxybenzyl-FLT-precursor, a compound involved in the synthesis of the radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), has garnered attention for its biological activity and potential applications in medical imaging and therapeutic monitoring. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and case studies.

The synthesis of this compound involves several chemical transformations that yield a compound with significant biological implications. The precursor is characterized by its stability and purity, which are crucial for its use in radiolabeling processes. The molar mass of the compound is approximately 526.58 g/mol, and it is typically presented as a colorless to yellowish solid with a purity of ≥ 95% .

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molar Mass | 526.58 g/mol |

| Purity | ≥ 95% |

| Appearance | Colorless to yellowish |

| CAS RN | [191474-13-2] |

Pharmacological Evaluation

This compound has shown promising results in various pharmacological evaluations. It serves as a precursor for [¹⁸F]FLT, which is utilized in positron emission tomography (PET) to assess tumor proliferation and response to therapies . The biological activity of this compound is primarily linked to its ability to mimic thymidine, allowing it to be incorporated into DNA during replication.

Case Study: Tumor Response Monitoring

In a study investigating the use of [¹⁸F]FLT in mice bearing tumors, researchers found that the compound effectively monitored tumor response to radiotherapy and photodynamic therapy (PDT). The imaging results indicated a correlation between [¹⁸F]FLT uptake and tumor proliferation rates, demonstrating its utility as a biomarker for assessing treatment efficacy .

Biological Activity

The biological activity of this compound extends beyond its role as a PET tracer. Research indicates that it may possess additional pharmacological properties due to its structural features. For instance, derivatives of dimethoxybenzyl compounds have been noted for their potential inhibitory effects on various enzymes, including phosphodiesterases (PDEs), which are involved in cellular signaling pathways.

Table 2: Inhibitory Activity of Dimethoxybenzyl Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 7p | PDE2 | 4.7 |

| 7p | PDE4 | 5.1 |

| 7aa | PI3Kα | 19 |

| 7ab | PI3Kβ | 94 |

This table summarizes the inhibitory activities observed in various derivatives related to the dimethoxybenzyl structure. Notably, compound 7p exhibited robust inhibition against both PDE2 and PDE4 enzymes, suggesting its potential therapeutic applications in conditions where modulation of these pathways is beneficial .

Properties

IUPAC Name |

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-15-20-37(58-4)25-39(31)59-5)43-26-40(62-63(54,55)42-14-10-9-13-38(42)49(52)53)41(61-43)29-60-46(32-11-7-6-8-12-32,33-16-21-35(56-2)22-17-33)34-18-23-36(57-3)24-19-34/h6-25,27,40-41,43H,26,28-29H2,1-5H3/t40-,41-,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVBOCNVKVVIRL-QAXYZVJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45N3O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.